molecular formula C12H18O2 B1360067 (2,2-Diethoxyethyl)benzene CAS No. 6314-97-2

(2,2-Diethoxyethyl)benzene

Cat. No.: B1360067
CAS No.: 6314-97-2
M. Wt: 194.27 g/mol
InChI Key: FYERTDTXGGOMGT-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)benzene, also known as 1,1-diethoxy-2-phenylethane, is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a 2,2-diethoxyethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-Diethoxyethyl)benzene can be synthesized through the acetalization of phenylacetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves heating phenylacetaldehyde with ethanol and an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction proceeds as follows:

C6H5CH2CHO+2C2H5OHC6H5CH2CH(OCH2H5)2+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CHO} + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH(OCH}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} C6​H5​CH2​CHO+2C2​H5​OH→C6​H5​CH2​CH(OCH2​H5​)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts such as zeolites or ion-exchange resins can also be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzaldehyde.

    Reduction: Formation of 2-phenylethanol or ethylbenzene.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(2,2-Diethoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In substitution reactions, the benzene ring’s electron density influences the reactivity and selectivity of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

  • Phenylacetaldehyde diethyl acetal
  • Benzeneacetaldehyde diethyl acetal
  • 1,1-diethoxy-2-phenylethane

Uniqueness

(2,2-Diethoxyethyl)benzene is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its diethoxyethyl group provides stability and influences its behavior in various chemical reactions .

Properties

IUPAC Name

2,2-diethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-13-12(14-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYERTDTXGGOMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052314
Record name (2,2-Diethoxyethyl)benzene
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

237.00 to 238.00 °C. @ 760.00 mm Hg
Record name (2,2-Diethoxyethyl)benzene
Source Human Metabolome Database (HMDB)
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CAS No.

6314-97-2
Record name Phenylacetaldehyde diethyl acetal
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Record name Phenylacetaldehyde diethyl acetal
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Record name Phenylacetaldehyde diethyl acetal
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Record name Benzene, (2,2-diethoxyethyl)-
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Record name (2,2-Diethoxyethyl)benzene
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Record name (2,2-diethoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.039
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Record name PHENYLACETALDEHYDE DIETHYL ACETAL
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Record name (2,2-Diethoxyethyl)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (2,2-Diethoxyethyl)benzene in Laobaigan-flavor liquor?

A1: Research using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as one of the key substances contributing to the rating of strong aroma crude spirits, a key component of Laobaigan-flavor liquor. [] This suggests that the compound plays a role in the distinctive aroma profile of this type of liquor.

Q2: How was this compound identified in Laobaigan-flavor liquor?

A2: Researchers utilized a combination of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) to isolate and identify aroma compounds in Laobaigan-flavor liquor. [] This approach allowed them to separate the volatile compounds and then analyze their mass spectra to determine their chemical identities.

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